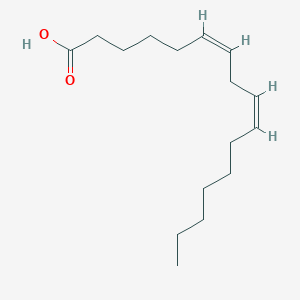

6Z,9Z-hexadecadienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

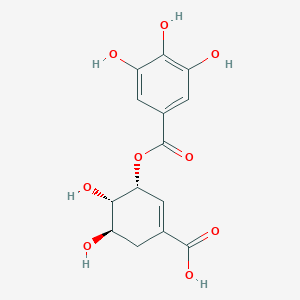

El ácido 6Z,9Z-hexadecadienóico es un ácido graso de cadena larga con una cola alifática que contiene 16 átomos de carbono y dos dobles enlaces ubicados en las posiciones 6 y 9. Este compuesto es hidrófobo, prácticamente insoluble en agua y relativamente neutro .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del ácido 6Z,9Z-hexadecadienóico se puede lograr mediante varios métodos. Un enfoque común implica el uso de reacciones de Wittig para introducir los dobles enlaces en posiciones específicas. La reacción generalmente implica el uso de iluros de fosfonio y aldehídos en condiciones controladas para formar la estructura dieno deseada .

Métodos de producción industrial

La producción industrial del ácido 6Z,9Z-hexadecadienóico puede implicar la extracción de fuentes naturales o la síntesis química. El proceso de extracción puede ser complejo y requiere pasos de purificación para aislar el compuesto en su forma pura. La síntesis química, por otro lado, permite una producción más controlada y se puede ampliar para fines industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 6Z,9Z-hexadecadienóico experimenta varias reacciones químicas, que incluyen:

Oxidación: Los dobles enlaces en el compuesto se pueden oxidar para formar epóxidos u otros derivados oxigenados.

Reducción: Los dobles enlaces se pueden reducir para formar ácidos grasos saturados.

Sustitución: El grupo ácido carboxílico puede experimentar reacciones de sustitución para formar ésteres o amidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y tetróxido de osmio (OsO₄).

Reducción: La hidrogenación utilizando catalizadores como paladio sobre carbono (Pd/C) se emplea comúnmente.

Principales productos formados

Oxidación: Epóxidos, derivados hidroxilados.

Reducción: Ácidos grasos saturados.

Sustitución: Ésteres, amidas.

Aplicaciones Científicas De Investigación

El ácido 6Z,9Z-hexadecadienóico tiene varias aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de moléculas complejas y como compuesto modelo en estudios del comportamiento de los ácidos grasos.

Biología: Estudiado por su papel en los procesos celulares y como componente de las membranas celulares.

Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.

Industria: Utilizado en la producción de materiales biobasados y como componente en productos químicos especiales

Mecanismo De Acción

El mecanismo de acción del ácido 6Z,9Z-hexadecadienóico implica su interacción con las membranas celulares y las enzimas. El compuesto puede modular la fluidez de la membrana e influir en la actividad de las proteínas unidas a la membrana. También puede actuar como un ligando para receptores específicos, desencadenando vías de señalización que conducen a varios efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 6Z,9Z-octadecadienóico: Estructura similar pero con 18 átomos de carbono.

Ácido 5Z,9Z-hexadecadienóico: Dobles enlaces en las posiciones 5 y 9.

Ácido 5Z,9Z-nonadecadienóico: Estructura similar pero con 19 átomos de carbono

Unicidad

El ácido 6Z,9Z-hexadecadienóico es único debido a sus posiciones específicas de doble enlace y longitud de cadena, que confieren propiedades físicas y químicas distintas. Estas características lo hacen valioso para aplicaciones específicas en investigación e industria .

Propiedades

Número CAS |

80782-80-5 |

|---|---|

Fórmula molecular |

C16H28O2 |

Peso molecular |

252.39 g/mol |

Nombre IUPAC |

(6Z,9Z)-hexadeca-6,9-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,17,18)/b8-7-,11-10- |

Clave InChI |

JZJWNDAFHKZSNQ-NQLNTKRDSA-N |

SMILES isomérico |

CCCCCC/C=C\C/C=C\CCCCC(=O)O |

SMILES canónico |

CCCCCCC=CCC=CCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.